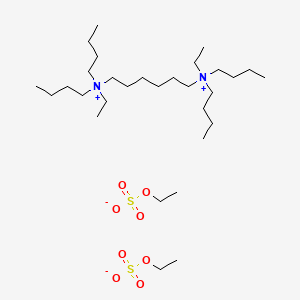

1,6-Hexanediaminium, N,N,N',N'-tetrabutyl-N,N'-diethyl-, bis(ethyl sulfate)

Description

1,6-Hexanediaminium, N,N,N',N'-tetrabutyl-N,N'-diethyl-, bis(ethyl sulfate) is a quaternary ammonium compound characterized by a central 1,6-hexanediamine backbone substituted with tetrabutyl and diethyl groups, paired with bis(ethyl sulfate) counterions. Its structure imparts ionic liquid (IL) properties, making it relevant in applications such as surfactants, antimicrobial agents, or coatings. The tetrabutyl and diethyl substituents enhance lipophilicity, while the ethyl sulfate anions improve solubility in polar solvents.

Properties

CAS No. |

68052-49-3 |

|---|---|

Molecular Formula |

C30H68N2O8S2 |

Molecular Weight |

649.0 g/mol |

IUPAC Name |

dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium;ethyl sulfate |

InChI |

InChI=1S/C26H58N2.2C2H6O4S/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4;2*1-2-6-7(3,4)5/h7-26H2,1-6H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |

InChI Key |

VYSDRTJTSAAZPP-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) typically involves the quaternization of 1,6-hexanediamine with butyl and ethyl halides, followed by the addition of ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.

Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium groups facilitate binding to negatively charged sites, while the hydrophobic butyl and ethyl groups interact with lipid membranes and hydrophobic regions of proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation and Counterion Effects

Compound A : N,N,N',N'-Tetrabutylhexanediamide (CAS 69696-98-6)

- Structure : 1,6-Hexanediaminium with hexabutyl substituents and bromide counterions .

- Key Differences :

- Substituents: Hexabutyl vs. tetrabutyl-diethyl in the target compound.

- Counterion: Bromide vs. ethyl sulfate.

- Impact : The hexabutyl configuration increases hydrophobicity, reducing water solubility compared to the target compound. Bromide ions may limit compatibility with organic matrices compared to ethyl sulfate.

Compound B : N,N’-Tetramethyl-N,N’-bis(2-hydroxyethyl)-1,6-hexanediaminium Dibromide (4)

- Structure : Tetramethyl and bis(2-hydroxyethyl) substituents with bromide counterions .

- Key Differences :

- Substituents: Hydroxyethyl groups introduce hydrogen bonding capacity, enhancing antimicrobial activity .

- Counterion: Bromide vs. ethyl sulfate.

- Impact : The hydroxyethyl groups improve biofilm inhibition efficacy, as demonstrated against Candida spp., whereas the target compound’s ethyl sulfate may offer better thermal stability .

Compound C : Triclobisonium Chloride

- Structure : N,N,N',N'-Tetramethyl with cyclohexylpropyl substituents and chloride counterions .

- Key Differences :

Antimicrobial Performance

- Target Compound: Limited direct data, but analogous ILs (e.g., Compound B) show MIC values as low as 0.15 µmol/mL against Candida spp. . Ethyl sulfate’s lower cytotoxicity may favor biomedical applications.

- Compound B : Exhibits fungicidal and antibiofilm activity, attributed to hydroxyethyl groups’ polarity .

- Compound C : Clinical use as an antiseptic underscores the importance of substituent bulkiness in disrupting microbial membranes .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.